4-{[4-(1h-1,3-Benzodiazole-5-carbonyl)piperazin-1-yl]methyl}benzene-1-sulfonyl fluoride
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Overview
Description
4-{[4-(1h-1,3-Benzodiazole-5-carbonyl)piperazin-1-yl]methyl}benzene-1-sulfonyl fluoride is a complex organic compound that features a benzimidazole core, a piperazine ring, and a benzenesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1h-1,3-Benzodiazole-5-carbonyl)piperazin-1-yl]methyl}benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Piperazine Ring Formation: The piperazine ring is often introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aldehyde.
Sulfonyl Fluoride Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1h-1,3-Benzodiazole-5-carbonyl)piperazin-1-yl]methyl}benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the benzimidazole ring to yield reduced derivatives.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions with the sulfonyl fluoride group.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
4-{[4-(1h-1,3-Benzodiazole-5-carbonyl)piperazin-1-yl]methyl}benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1h-1,3-Benzodiazole-5-carbonyl)piperazin-1-yl]methyl}benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole-5-carboxylic acid share a similar core structure.
Piperazine Derivatives: Compounds such as 4-(4-bromophenyl)piperazin-1-yl derivatives have similar piperazine rings.
Uniqueness
4-{[4-(1h-1,3-Benzodiazole-5-carbonyl)piperazin-1-yl]methyl}benzene-1-sulfonyl fluoride is unique due to its combination of a benzimidazole core, piperazine ring, and sulfonyl fluoride group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]methyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-28(26,27)16-4-1-14(2-5-16)12-23-7-9-24(10-8-23)19(25)15-3-6-17-18(11-15)22-13-21-17/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCJNTRAILQYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)S(=O)(=O)F)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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